
2-Methoxy-4-methylphenol
Overview
Description
2-Methoxy-4-methylphenol (CAS: 93-51-6), also known as creosol, is a methoxyphenol derivative with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . It features a hydroxyl group at position 1, a methoxy group at position 2, and a methyl group at position 4 on the benzene ring. This compound is naturally occurring in plants such as Uncaria acida and Thymus vulgaris , and it is a key component in bio-oils derived from lignin pyrolysis . Industrially, it is utilized as a flavoring agent in smoked foods , a fragrance additive , and a precursor in catalytic synthesis .
Preparation Methods
a. Synthetic Routes: Creosol can be synthesized through various methods, including:
Clemmensen Reduction: Reduction of vanillin using zinc powder in strong hydrochloric acid yields creosol.
Other Routes: Although not commonly used industrially, creosol can be synthesized via other methods involving guaiacol or related compounds.
b. Industrial Production: While creosol is not produced on a large scale, it can be obtained as a byproduct during the production of other chemicals, such as vanillin.
Chemical Reactions Analysis
Creosol undergoes several types of reactions:
Halogenation: Reacts with hydrogen halides to give a catechol.
Oxidation/Reduction: Can be oxidized or reduced under appropriate conditions.
Substitution: Exhibits substitution reactions typical of phenolic compounds.
Common reagents include halogens (e.g., chlorine), strong acids, and reducing agents. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Safety Profile
2-Methoxy-4-methylphenol (C8H10O2) is a phenolic compound characterized by its methoxy and methyl substituents. It exhibits antioxidant properties and has been evaluated for its safety profile in various studies. According to a safety assessment conducted by the Expert Panel for Fragrance Safety, it is not expected to exhibit significant genotoxicity or phototoxicity, with a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm² for skin sensitization .
Pharmaceutical Applications
-
Antioxidant Activity :
- This compound has demonstrated significant antioxidant properties. Studies have shown that it can act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation and cancer processes. Quantitative structure-activity relationship (QSAR) studies have highlighted its potential in developing anti-inflammatory drugs .
- Hepatoprotection :
- Anticancer Properties :
Cosmetic Applications
Due to its pleasant odor and antioxidant properties, this compound is widely used in the cosmetic industry as a fragrance component and preservative. Its safety profile supports its inclusion in personal care products, where it acts as a stabilizing agent against oxidative degradation.
Environmental Applications
- Biodegradability :
- Ecotoxicological Studies :
Data Summary Table
Case Studies
- Hepatoprotective Study :
- Anticancer Research :
Mechanism of Action
The exact mechanism by which creosol exerts its effects remains an area of ongoing research. It likely involves interactions with cellular targets, possibly related to its phenolic structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Structural Comparison of 2-Methoxy-4-methylphenol and Related Phenolic Compounds
Compound | IUPAC Name | Substituents (Position) | Key Functional Groups |
---|---|---|---|
This compound | This compound | -OCH₃ (2), -CH₃ (4) | Methoxy, methyl, hydroxyl |
Guaiacol | 2-methoxyphenol | -OCH₃ (2) | Methoxy, hydroxyl |
Eugenol | 4-allyl-2-methoxyphenol | -OCH₃ (2), -CH₂CH=CH₂ (4) | Methoxy, allyl, hydroxyl |
4-Ethyl-2-methoxyphenol | 4-ethyl-2-methoxyphenol | -OCH₃ (2), -CH₂CH₃ (4) | Methoxy, ethyl, hydroxyl |
2,6-Dimethoxyphenol | 2,6-dimethoxyphenol | -OCH₃ (2, 6) | Dimethoxy, hydroxyl |
Key Structural Insights :
- Guaiacol lacks the methyl group at position 4, reducing its hydrophobicity compared to this compound .
- Eugenol replaces the methyl group with an allyl chain, enhancing its antimicrobial properties but reducing thermal stability .
- 4-Ethyl-2-methoxyphenol has a longer alkyl chain (ethyl), increasing its molecular weight (152.18 g/mol) and boiling point compared to this compound .
Physicochemical and Functional Properties
Pyrolytic Behavior and Bio-Oil Composition
This compound is a major product in lignin pyrolysis, particularly in high-lignin feedstocks like endocarp biomass. Its yield increases under subcritical ethanol conditions (305°C) with catalysts like Ru/C . Comparatively, guaiacol and 4-ethyl-2-methoxyphenol dominate in low-lignin biomass pyrolysis .
Table 3: Pyrolytic Yields of Phenolic Compounds in Bio-Oils
Feedstock | This compound (%) | Guaiacol (%) | 4-Ethyl-2-methoxyphenol (%) |
---|---|---|---|
Endocarp biomass | 8.2 | 12.5 | 6.7 |
Switchgrass | 3.1 | 18.9 | 4.3 |
Flax shives (Ru/C) | 10.4 | 15.8 | 7.9 |
Industrial and Environmental Relevance
- Catalytic Synthesis: this compound is a model compound in steam gasification studies using Ni-Ru/γAl₂O₃ catalysts, achieving 85% conversion efficiency at 650°C .
- Environmental Impact: Trace amounts of this compound in cigarette smoke (<1.73% of total phenolics) pose minimal health risks compared to carcinogens like benzene .
Biological Activity
2-Methoxy-4-methylphenol, also known as 4-methylguaiacol, is a phenolic compound that occurs naturally in various plants and is recognized for its diverse biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential cytotoxicity, supported by relevant research findings and case studies.
- Chemical Formula : C₈H₁₀O₂
- CAS Number : 93-51-6
- Molecular Weight : 138.16 g/mol
This compound is a volatile compound found in black olives and roasted coffee beans, contributing to their flavor and aroma .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have evaluated its ability to scavenge free radicals, particularly through the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 1: Antioxidant Activity of this compound
The compound showed an IC50 value of 40.5 µM in scavenging DPPH radicals, indicating moderate antioxidant activity compared to more potent compounds like curcumin .
2. Anti-inflammatory Activity
Research indicates that this compound functions as a COX-2 inhibitor, which is crucial for reducing inflammation. In vitro studies demonstrated its effectiveness in inhibiting lipopolysaccharide (LPS)-induced COX-2 expression in RAW 264.7 macrophages.
Table 2: COX-2 Inhibition by Various Compounds
The compound exhibited a COX-2 inhibition rate of approximately 45%, showcasing its potential as an anti-inflammatory agent .
3. Cytotoxicity
The cytotoxic effects of this compound were assessed using the MTT assay on human submandibular gland tumor cells (HSG). The results indicated varying degrees of cytotoxicity compared to other phenolic compounds.
Table 3: Cytotoxicity of Phenolic Compounds
With a CC50 value of approximately 40 µM, it is less cytotoxic than curcumin and dehydrodiisoeugenol, indicating a safer profile for potential therapeutic applications .
Case Studies and Applications
Several studies have highlighted the practical applications of this compound:
- Food Industry : Its antioxidant properties are utilized in preserving food quality and extending shelf life by preventing oxidative degradation.
- Cosmetic Formulations : Due to its antimicrobial and anti-inflammatory properties, it is included in skincare products aimed at reducing inflammation and promoting skin health .
- Pharmaceutical Research : The compound's potential as a COX-2 inhibitor positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-4-methylphenol from lignin-derived precursors?
- Methodological Answer : Catalytic hydrodeoxygenation (HDO) of vanillin (4-hydroxy-3-methoxybenzaldehyde) using Pd-based catalysts (e.g., Pd@CN(0.132)) under mild conditions (50–100°C, 1–3 bar H₂) achieves >99% selectivity for this compound. Key parameters include catalyst loading (0.5–1.5 wt%), solvent choice (aqueous media preferred), and hydrogen donor selection (e.g., formic acid) .
- Data Source : Pd@CN(0.132) catalyst demonstrates six-cycle reusability without activity loss, confirmed via XRD and TEM analysis .
Q. How can analytical techniques resolve contradictory reaction mechanisms involving this compound?
- Methodological Answer : Discrepancies in reaction pathways (e.g., radical-mediated vs. acid-catalyzed mechanisms) are resolved using:
- GC-MS for intermediate identification.
- EPR spectroscopy to detect radical species (e.g., ROOCl adducts).
- Kinetic isotope effects (KIE) to distinguish proton-coupled electron transfer steps .
- Case Study : Radical trapping experiments with TEMPO confirmed the role of ROOCl in phenolic oxidation pathways .
Q. What are the critical physicochemical properties of this compound for thermodynamic modeling?
- Methodological Answer : Key parameters include:
- Vapor pressure : Measured via static vapor-liquid equilibrium (VLE) methods (range: 0.1–10 kPa at 25–150°C) .
- Density : Determined using vibrating-tube densimeters (1.092 g/mL at 25°C) .
- PC-SAFT parameters : Derived from experimental data to predict phase behavior in biofuel mixtures .
Advanced Research Questions
Q. How do catalyst supports influence selectivity in this compound synthesis?
- Methodological Answer : Mesoporous N-doped carbon supports (e.g., CN(0.132)) enhance Pd nanoparticle dispersion and stability, reducing side reactions (e.g., over-hydrogenation). Characterization via BET surface area analysis (>500 m²/g) and XPS (N-content >12 wt%) confirms improved active site accessibility .
- Data Contradiction : Non-porous supports (e.g., Al₂O₃) yield <50% selectivity due to pore diffusion limitations .
Q. What experimental designs mitigate toxicity risks in pharmacological studies of this compound?
- Methodological Answer : Follow IFRA/QRA guidelines:
- Dose determination : Use No Expected Sensitization Induction Level (NESIL = 118 μg/cm²) derived from HRIPT (Human Repeat Insult Patch Test) data .
- Endpoint selection : Prioritize dermal sensitization (EC3) and ocular irritation (H319) assays .
Q. How can inconsistent vapor pressure data for this compound be reconciled?
- Methodological Answer : Discrepancies arise from measurement techniques (e.g., static vs. dynamic VLE). Use:
- Antoine equation with parameters derived from high-precision static VLE data (validated up to 16 MPa) .
- Uncertainty analysis : Report confidence intervals (±5% for vapor pressure, ±0.5% for density) .
Q. Key Research Gaps
Properties
IUPAC Name |
2-methoxy-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETRWTHZSKVLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047105 | |
Record name | 2-Methoxy-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour | |
Record name | 2-Methoxy-4-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methoxy-4-methylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
221.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxy-4-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, miscible (in ethanol) | |
Record name | 2-Methoxy-4-methylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.096 | |
Record name | 2-Methoxy-4-methylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-51-6 | |
Record name | 2-Methoxy-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-51-6 | |
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Record name | Creosol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093516 | |
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Record name | Creosol | |
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Record name | Phenol, 2-methoxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methoxy-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CREOSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GW1KZG6N | |
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Record name | 2-Methoxy-4-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5.5 °C | |
Record name | 2-Methoxy-4-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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